REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].[C:9]([C:11]1[C:16](F)=[CH:15][CH:14]=[CH:13][N:12]=1)#[N:10]>C1COCC1>[C:9]([C:11]1[C:16]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[CH:15][CH:14]=[CH:13][N:12]=1)#[N:10] |f:1.2|
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
273 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
822 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched after 1 h, by the addition of 15% K2CO3 aqueous solution
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
gave an oil that
|
Type
|
CUSTOM
|
Details
|
was partitioned between water and EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil
|
Type
|
CUSTOM
|
Details
|
The resultant crude residue was chromatographed on SiO2 using 25:75 EtOAc-hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |